(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide
Overview
Description
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide is a complex organic molecule that features a benzodioxole ring, an oxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the oxazole ring via a condensation reaction. The final step involves the coupling of the methoxyphenyl group to the oxazole ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of the oxazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole and oxazole rings may interact with enzymes or receptors, leading to changes in their activity. The methoxyphenyl group may also play a role in modulating the compound’s interactions with its targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide: This compound differs by the position of the methoxy group on the phenyl ring.
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide: This compound has a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-25-17-4-2-3-15(10-17)19-11-16(23-28-19)12-22-21(24)8-6-14-5-7-18-20(9-14)27-13-26-18/h2-11H,12-13H2,1H3,(H,22,24)/b8-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFFTWHNQMFVPB-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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